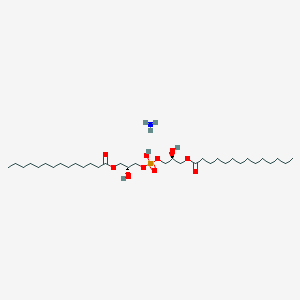
Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate, commonly known as DPPS, is a phospholipid derivative that has been widely used in scientific research. DPPS is synthesized through a multi-step process involving the reaction of 2,3-dihydroxypropyl phosphate with decanoyl chloride, followed by the reaction of the resulting decanoyl-2,3-dihydroxypropyl phosphate with (2R)-2,3-bis(hydroxymethyl)propionic acid. DPPS has been found to have a variety of biochemical and physiological effects and has been used in a wide range of research applications.
Aplicaciones Científicas De Investigación
Oral Sodium Phosphate Solutions
Oral sodium phosphate solutions are used in medical preparations, specifically as colorectal cleansers before surgeries or examinations. Their efficacy and tolerability have been compared with other regimens, such as polyethylene glycol (PEG), showcasing significant patient acceptance and similar or better effectiveness. These solutions are highlighted for their role in medical diagnostics and procedures, emphasizing the importance of sodium phosphate compounds in healthcare (Curran & Plosker, 2004).
Sodium Zirconium Phosphate (NZP) in Waste Management
Sodium zirconium phosphate (NZP) structures are reviewed for their potential in immobilizing nuclear waste, showcasing their thermal stability and ability to accommodate various ions. This application underlines the versatility of sodium phosphate compounds in addressing environmental and safety challenges (Scheetz, Agrawal, Breval, & Roy, 1994).
Phosphates in Food Processing
The role of phosphates, including sodium phosphates, as additives in food processing is discussed, highlighting their impact on quality enhancement in muscle foods. Phosphates serve as quality boosters by improving tenderness, moisture retention, and flavor, demonstrating the compound's significance in the food industry (Albarracín, Sánchez, Grau, & Barat, 2011).
Safety and Toxicological Reviews
The safety profiles of osmotically acting cathartics, including sodium phosphate-based products, have been critically reviewed, focusing on their applications in colon cleansing and the associated risks. This includes discussions on renal function disturbances and electrolyte balance, providing a comprehensive understanding of the safety considerations in their use (Nyberg, Hendel, & Nielsen, 2010).
Propiedades
IUPAC Name |
sodium;[(2R)-2,3-di(decanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51O10P.Na/c1-3-5-7-9-11-13-15-17-25(29)33-21-24(22-35-37(31,32)34-20-23(28)19-27)36-26(30)18-16-14-12-10-8-6-4-2;/h23-24,27-28H,3-22H2,1-2H3,(H,31,32);/q;+1/p-1/t23?,24-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMIDKKARMDEU-RETUOTIWSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50NaO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677099 |
Source


|
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
322647-25-6 |
Source


|
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

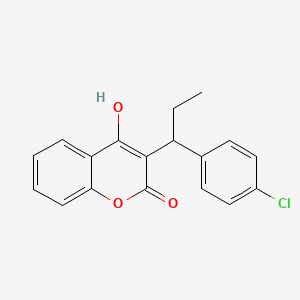

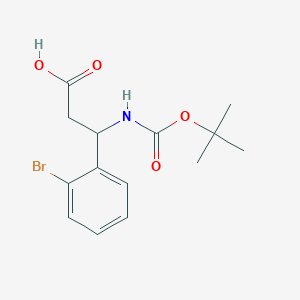
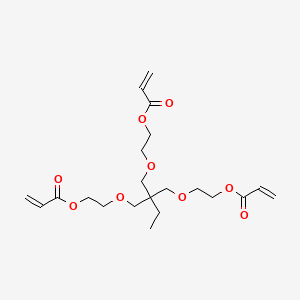
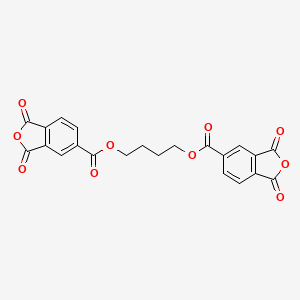

![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)

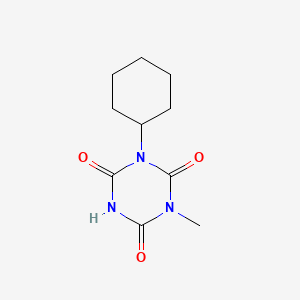
![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)
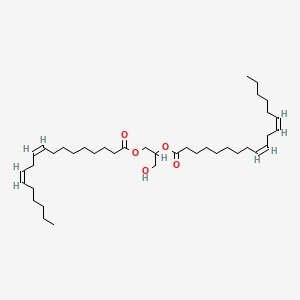

![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)
